![molecular formula C21H20N4O3 B2697857 1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2185590-48-9](/img/structure/B2697857.png)

1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

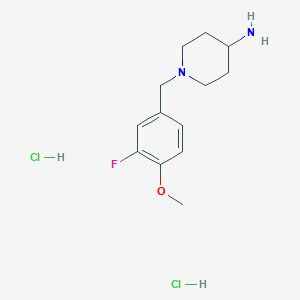

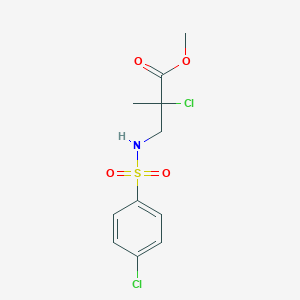

1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopy and Computational Analysis

A compound closely related to 1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, specifically 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione, was studied for its vibrational spectroscopic properties. This research involved FT-IR and FT-Raman spectroscopy, Density Functional Theory (DFT) methods for vibrational wavenumber computations, and potential energy distribution analyses. The study's goal was to explore the compound's molecular structure, charge transfer, and hyper-conjugative interactions, which are crucial for understanding its chemical behavior and potential applications in chemotherapeutic agents. The molecular electrostatic potential was also examined to understand the charge distribution within the molecule, which can provide insights into its reactivity and interaction with biological targets (Sebastian et al., 2015).

Crystal Structure Analysis

Another study focused on the crystal structure of a similar compound, 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, obtained via Biginelli-type cyclocondensation. This research aimed at determining the compound's key crystallographic features, which are essential for the development of new chemotherapeutic agents. Understanding the crystal structure aids in the drug design process, especially for targeted therapy, by revealing how molecular alterations can influence biological activity and stability (Candan et al., 2001).

Catalytic Synthesis Applications

In the realm of synthetic chemistry, research into catalytic systems for producing compounds with the quinazoline or hydroquinazoline structure has been reported. For instance, a study utilized 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane as an efficient and reusable catalytic system for the one-pot synthesis of hydroquinazoline-2,5-diones. This process highlights the importance of innovative catalytic systems in synthesizing complex organic compounds, which could have implications for pharmaceutical development and materials science (Kefayati et al., 2012).

Synthesis and Biological Activity

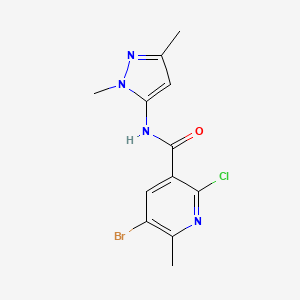

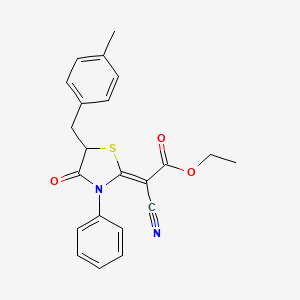

Further, the synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring were undertaken to explore potential analgesic and anti-inflammatory applications. This study underscores the versatility of incorporating oxadiazole moieties into biologically active frameworks to discover new therapeutic agents. By synthesizing and testing a series of derivatives, researchers aim to identify compounds with enhanced potency and selectivity for pain and inflammation management (Dewangan et al., 2016).

Chemosensor Development

The development of chemosensors for ion detection represents another application area. A study described the synthesis of 1,8-naphthalimide derivatives, showcasing their use as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This research illustrates the potential of incorporating structural elements similar to this compound into sensor technologies for environmental monitoring, diagnostic assays, and chemical analysis (Zhang et al., 2020).

Eigenschaften

IUPAC Name |

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N4O3/c1-3-11-24-20(26)16-9-4-5-10-17(16)25(21(24)27)13-18-22-19(23-28-18)15-8-6-7-14(2)12-15/h4-10,12,16H,3,11,13H2,1-2H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOAEGJJNBJGBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N4O3+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride](/img/structure/B2697776.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(2,3-dimethylphenyl)propanoate](/img/structure/B2697778.png)

![8-(3,5-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)

![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)